molecular formula C13H15N5O B2464864 N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide CAS No. 1315366-27-8

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide

Cat. No.: B2464864
CAS No.: 1315366-27-8
M. Wt: 257.297
InChI Key: MNUVQWYADYDHDE-UHFFFAOYSA-N
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Description

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide (CAS: 1315366-27-8) is a synthetic organic compound featuring a benzamide group linked to a cyclopentane ring substituted with a tetrazole moiety. Its molecular formula is C₁₃H₁₅N₅O, with a molecular weight of 257.30 g/mol .

Structurally, the cyclopentyl bridge between the benzamide and tetrazole groups introduces conformational rigidity, which may enhance binding specificity in biological targets . The compound is marketed for pharmaceutical research, particularly in developing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-11(10-6-2-1-3-7-10)14-13(8-4-5-9-13)12-15-17-18-16-12/h1-3,6-7H,4-5,8-9H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVQWYADYDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NNN=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and benzamide groups. One common method involves the reaction of 5-aminotetrazole with cyclopentanone to form the cyclopentyl-tetrazole intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide with analogous compounds in terms of structural features, synthesis, and applications.

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Properties
This compound (Target) C₁₃H₁₅N₅O Cyclopentyl, benzamide, tetrazole Not explicitly detailed in evidence; likely via coupling of benzoyl chloride derivatives and tetrazole precursors Medicinal chemistry (enzyme inhibition, receptor modulation)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Analog 1) C₁₁H₁₅NO₂ Hydroxy-dimethylethyl, 3-methylbenzamide Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (Analog 2) C₂₄H₂₈N₆O₃ Cyclohexyl, hydroxamic acid, tetrazole Multi-step synthesis involving formamide and hydroxamic acid coupling Histone deacetylase (HDAC) inhibition (isoform-selective activity)
1-Pentanamido-N-({4-[2-(2H-tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide (Analog 3) C₂₆H₃₁N₇O₂ Biphenyl-tetrazole, pentanamido Not explicitly detailed; likely via amide coupling and tetrazole functionalization Metabolite or prodrug candidate (structural similarity to bioactive tetrazole derivatives)

Key Findings:

Structural Variations and Functional Groups :

  • The target compound and Analog 2 share the tetrazole moiety but differ in adjacent groups. The target’s cyclopentyl-benzamide system contrasts with Analog 2’s cyclohexyl-hydroxamic acid group, which is critical for HDAC inhibition .
  • Analog 1 replaces the tetrazole with a hydroxy-dimethylethyl group, enabling coordination to transition metals (e.g., Pd, Cu) in catalytic reactions .

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between a benzoyl chloride derivative and a cyclopentyl-tetrazole amine, whereas Analog 1 is synthesized via direct reaction of 3-methylbenzoyl chloride with an amino alcohol . Analog 2 requires more complex steps, including hydroxamic acid introduction, reflecting its specialized role in HDAC inhibition .

Biological and Catalytic Applications: The target compound and Analog 3 are tailored for medicinal use, leveraging the tetrazole’s metabolic stability and hydrogen-bonding capacity . Analog 1 is non-pharmaceutical, serving as a directing group in synthetic chemistry .

Analog 2’s hydroxamic acid group increases polarity, aiding solubility in biological systems .

Biological Activity

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H15N5O
  • Molecular Weight: 257.29 g/mol
  • CAS Number: 1315366-27-8

The compound consists of a tetrazole ring , a cyclopentyl group , and a benzamide moiety , which contribute to its biological properties. The tetrazole ring is particularly notable for its ability to mimic carboxylic acids, allowing it to interact with various biological targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The compound can bind to enzymes and receptors, inhibiting or activating various biochemical pathways. For instance, it has been studied for its potential as a bioisostere in drug design.
  • Biochemical Pathways: Its interaction with molecular targets can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For example:

  • In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by arresting the cell cycle at the S phase and altering anti-apoptotic protein expression .

Immunomodulatory Effects

The compound has also shown promise in immunology:

  • A study highlighted its ability to enhance the immune response by rescuing mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins . This suggests potential applications in cancer immunotherapy.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamideTetrazole ring, cyclopentyl groupAntitumor, immunomodulatory
1-(2H-tetrazol-5-yl)-5-nitraminotetrazoleNitramine groupExplosive properties
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amineTriazole ringAntimicrobial

N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamide stands out due to its combination of structural elements that confer both stability and reactivity.

Case Study: Antitumor Mechanism

A specific case study investigated the compound's effects on HepG2 cells (a liver cancer cell line). The findings revealed:

  • IC50 Values: The compound exhibited IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines.

This level of potency suggests that this compound could be a candidate for further development in cancer therapeutics.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and dynamics of this compound. Preliminary results indicate:

  • Toxicity Profiles: Studies are ongoing to assess the toxicity and side effects associated with higher dosages in animal models.

Future Directions

Further research is essential to explore:

  • Structure–Activity Relationship (SAR): Understanding how modifications to the structure affect biological activity.
  • Mechanistic Studies: Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • Clinical Trials: Evaluating efficacy and safety in human subjects will be pivotal for potential therapeutic applications.

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